molecular formula C19H15ClN2O4S2 B2726008 (Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 638138-45-1

(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2726008
CAS No.: 638138-45-1
M. Wt: 434.91
InChI Key: LSMLRSRIWJCKLD-SXGWCWSVSA-N
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Description

(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15ClN2O4S2 and its molecular weight is 434.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Evaluation

  • Synthesis and Biological Activity : A study conducted by Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives, evaluating their in vitro antimicrobial and anticancer potentials. QSAR studies highlighted the significance of certain molecular parameters in describing the antimicrobial activity of these compounds, suggesting their utility in designing therapeutics against specific microbial and cancer cell lines Deep et al., 2016.

Chemical Synthesis and Characterization

  • Novel Synthesis Approaches : Research by Spoorthy et al. (2021) explored the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, derived from a related precursor. This work contributes to the chemical synthesis domain by providing new methodologies for constructing complex molecules with potential biological activities Spoorthy et al., 2021.

Anticancer Activity and Molecular Docking

  • Co(II) Complexes with Anticancer Activity : A study by Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of a similar derivative, demonstrating significant anticancer activity against the MCF 7 breast cancer cell line. This underscores the potential of metal complexes of thiazolidinone derivatives in cancer treatment Vellaiswamy & Ramaswamy, 2017.

Crystal Structure and Material Science

  • Crystal Structure Analysis : Delgado et al. (2005) focused on the crystal structure of thiazolidin-4-ones, providing insights into their molecular geometry and interactions. This work is crucial for understanding the physicochemical properties of such compounds, which can influence their biological activity and solubility Delgado et al., 2005.

Photophysical Properties and Sensor Applications

  • Fluorescent Sensors : Suman et al. (2019) developed benzimidazole and benzothiazole conjugated Schiff bases as fluorescent sensors for metal ions. Their solvatochromic behavior and aggregation-induced emission properties suggest applications in sensing and molecular electronics Suman et al., 2019.

Properties

IUPAC Name

3-chloro-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c1-2-26-15-8-11(6-7-14(15)23)9-16-18(25)22(19(27)28-16)21-17(24)12-4-3-5-13(20)10-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMLRSRIWJCKLD-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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